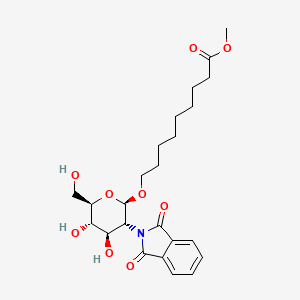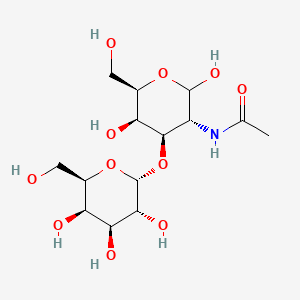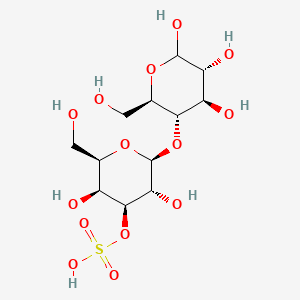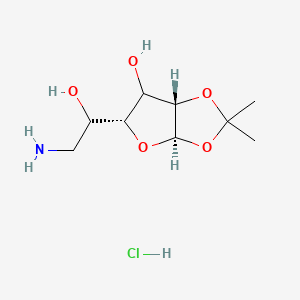
Sulfadiazine-d4
Overview
Description
Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic. It is primarily used as an internal standard for the quantification of sulfadiazine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Sulfadiazine itself is known for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis .
Scientific Research Applications
Sulfadiazine-d4 is widely used in scientific research due to its role as an internal standard in analytical chemistry. Its applications include:
Quantification of Sulfadiazine: Used in GC-MS and LC-MS to accurately quantify sulfadiazine levels in various samples.
Pharmacokinetic Studies: Employed in studies to understand the pharmacokinetics and metabolism of sulfadiazine in biological systems.
Environmental Monitoring: Utilized in the detection and quantification of sulfadiazine residues in environmental samples, such as water and soil.
Biomedical Research: Investigated for its potential antiviral activities, particularly in the treatment of infections like white spot syndrome virus in shrimp.
Biochemical Analysis
Biochemical Properties
Sulfadiazine-d4 interacts with various enzymes and proteins within the cell. It is known to inhibit dihydropteroate synthase (DHPS), an enzyme that converts a pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis . It also interacts with water-soluble proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme (LYS) through strong binding interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to be cytotoxic to human dermal fibroblast (HDF) cells, affecting the wound healing process and dermal mechanical strength . It also exerts potential anticancer effects on HepG2 and MCF7 cells by inhibiting TNFα, IL1b, COX-1, COX-2, and 5-LOX gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the enzyme dihydropteroate synthase, thereby stopping the production of folate inside the bacterial cell . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the toxicity exerted by Sulfadiazine on the growth of soil bacterial communities was found to increase over time, affecting bacterial growth in soils after 100 days of incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the treatment of urinary tract infections, the usual dose is 4 to 6 grams daily in 3 to 6 divided doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential component of bacterial metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. After oral administration in grass carp, Sulfadiazine and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were found in plasma and tissues
Preparation Methods
The synthesis of sulfadiazine-d4 typically involves the deuteration of sulfadiazine. The common synthetic route for sulfadiazine starts with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These derivatives are then reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. In parallel, 2-aminopyrimidine is prepared by reacting tetramethoxypropane with a guanidine salt. The final step involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis using sodium hydroxide to yield sulfadiazine . The deuteration process involves replacing hydrogen atoms with deuterium atoms to produce this compound.
Chemical Reactions Analysis
Sulfadiazine-d4, like sulfadiazine, undergoes various chemical reactions. The primary reactions include:
Oxidation and Reduction: Sulfadiazine can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The sulfonamide group in sulfadiazine can participate in substitution reactions, particularly in the presence of nucleophiles.
Mechanism of Action
Sulfadiazine-d4, like sulfadiazine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, sulfadiazine prevents the formation of dihydropteroate, an intermediate in folic acid synthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfadiazine-d4 is part of the sulfonamide class of antibiotics, which includes compounds like sulfamethazine, sulfamerazine, and sulfamethoxazole . Compared to these compounds, this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. Other sulfonamides share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Similar Compounds
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662195 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-78-1 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)



![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)






